Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate
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Overview
Description
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-8-oxido-6-sulfonaphthalen-1-yl. This intermediate is then coupled with 3-sulfoanilino to form the diazenyl compound. The final product is obtained by further coupling with 4-oxidonaphthalene-2-sulfonate under controlled conditions.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the diazenyl linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, alkyl, or other functional groups.
Scientific Research Applications
Chemistry
The compound is used as a dye in various chemical processes, including staining and labeling. Its stability and intense color make it suitable for use in analytical chemistry.
Biology
In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histology and cytology.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging and diagnostic assays. Its ability to bind to specific biomolecules can be leveraged for targeted imaging.
Industry
In the textile industry, it is used as a dye for fabrics. Its stability and resistance to fading make it a preferred choice for high-quality textiles.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecules. The diazenyl groups facilitate binding to various substrates, while the sulfonate groups enhance solubility and stability. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
- Tetrasodium (3E)-6-amino-4-oxo-3-({7-sulfinato-4-[(E)-(4-sulfonatophenyl)diazenyl]-1-naphthyl}hydrazono)-3,4-dihydro-2,7-naphthalenedisulfonate
Uniqueness
The unique combination of diazenyl and sulfonate groups in Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate provides it with exceptional stability and intense coloration, making it superior to other similar compounds in terms of performance and application versatility.
Properties
Molecular Formula |
C33H22N8Na4O15S4 |
---|---|
Molecular Weight |
990.8 g/mol |
IUPAC Name |
tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
ZXRQHEAKVNYRIS-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)[O-])N=NC3=C(C=C(C=C3)NC(=NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)[O-])S(=O)(=O)[O-])N)S(=O)(=O)O)[O-])S(=O)(=O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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